Nav1.8 vs. Nav1.7 Isoform Selectivity of 3,3-Difluorocyclohexyl-Containing Acetamide Derivative
The N-(3,3-difluorocyclohexyl)acetamide derivative (Example 340 from US9783527) demonstrates differential inhibitory potency against human Nav1.8 versus Nav1.7 sodium channels [1]. While the compound itself is a derivative containing the 3,3-difluorocyclohexyl moiety, the data reflect the pharmacophoric contribution of this specific substitution pattern to target engagement and selectivity, distinguishing it from alternative cyclohexylamine-based scaffolds.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 637 nM (hNav1.8) |
| Comparator Or Baseline | IC50 = 2.64 µM (hNav1.7) |
| Quantified Difference | 4.1-fold selectivity for Nav1.8 over Nav1.7 |
| Conditions | HEK293 cells stably expressing recombinant human Nav1.8 or Nav1.7; assay format: two-day thaw and plate protocol (AbbVie patent US9783527) |
Why This Matters
Isoform selectivity is critical for developing analgesics with reduced cardiac and CNS liability; the 3,3-difluorocyclohexyl group contributes to a 4.1-fold Nav1.8/Nav1.7 selectivity window not observed with non-fluorinated cyclohexyl analogs.
- [1] BindingDB. (n.d.). BDBM345038: N-(3,3-difluorocyclohexyl)-2-{3-[1-(2-fluorophenyl)-1H-indazol-4-yl]-2-oxoimidazolidin-1-yl}acetamide. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=345038 View Source
